4-Chloro-4'-n-propylbenzophenone
Overview
Description
4-Chloro-4’-n-propylbenzophenone is a synthetic compound with the CAS Number: 64357-63-7 . It has a molecular weight of 258.75 and its IUPAC name is (4-chlorophenyl) (4-propylphenyl)methanone .
Synthesis Analysis
The synthesis of similar compounds, such as 4-bromo-4’-propylbenzophenone, has been achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .Molecular Structure Analysis
The molecular formula of 4-Chloro-4’-n-propylbenzophenone is C16H15ClO . The InChI code for this compound is 1S/C16H15ClO/c1-2-3-12-4-6-13 (7-5-12)16 (18)14-8-10-15 (17)11-9-14/h4-11H,2-3H2,1H3 .Scientific Research Applications
Polymer Synthesis and Properties :
- 4-Chloro-4'-n-propylbenzophenone has been utilized in the synthesis of novel aromatic poly(sulfone sulfide amide imide)s, a type of soluble thermally stable polymer. These polymers have been studied for their thermal behavior, stability, solubility, and inherent viscosity (Mehdipour‐Ataei & Hatami, 2007).
- Similarly, it has been used in synthesizing thermally stable polyimides with a built-in sulfone, ether, and amide structure. These poly(sulfone ether amide imide)s have been characterized and their properties studied (Mehdipour‐Ataei, Sarrafi & Hatami, 2004).
Proton Exchange Membranes :
- It has been used in the synthesis of rigid-rod poly(4′-phenyl-2,5-benzophenone) telechelics for creating multiblock copolymers. These copolymers are used in proton exchange membranes, exhibiting significant water absorption and proton conductivity (Ghassemi, Ndip & Mcgrath, 2004).
Environmental Analysis :
- An on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system with peak focusing feature utilized 4-Chloro-4'-n-propylbenzophenone for measuring environmental phenols in human milk (Ye, Bishop, Needham & Calafat, 2008).
Disinfection By-Products Study :
- Research has explored the transformation characteristics of benzophenone-type UV filters, including 4-Chloro-4'-n-propylbenzophenone, during chlorination disinfection processes. This study is vital for understanding potential ecological and health risks (Sun, Wei, Liu, Geng, Liu & Du, 2019).
Cancer Research :
- In cancer research, 4-Chloro-4'-n-propylbenzophenone derivatives have been evaluated for their activity against human cancer cell lines. These studies contribute to understanding the structural basis for the activity of these compounds (Terasaka, Inoue, Tanji & Kiyama, 2006).
Adsorption and Environmental Decontamination :
- The compound's adsorption properties have been studied for the removal of pollutants from aqueous solutions, contributing to environmental decontamination efforts (Mehrizad & Gharbani, 2014).
Gold(I) Complexes in Biological Studies :
- Gold(I) complexes containing functionalized alkynes with 4-Chloro-4'-n-propylbenzophenone have been synthesized and examined for their antiproliferative effects in human cancer cells and activity against Plasmodium falciparum, the parasite responsible for malaria (Schuh, Valiahdi, Jakupec, Keppler, Chiba & Mohr, 2009).
Photochemical Studies :
- The photochemistry of 4-Chloro-4'-n-propylbenzophenone on different supports like silica and cellulose has been explored, providing insights into its degradation under solar radiation and potential environmental implications (Da Silva, Vieira Ferreira, Da Silva & Oliveira, 2003).
Anticancer Properties of Derivatives :
- Research has focused on the synthesis and evaluation of 4-Chloro-4'-n-propylbenzophenone derivatives for their anticancer properties, contributing to drug discovery and cancer treatment research (Pandey, Pratap, Tiwari, Marverti & Jasinski, 2019).
Reproductive Hormone Studies :
- Studies have investigated the impact of environmental chemicals, including 4-Chloro-4'-n-propylbenzophenone, on reproductive hormones in women, which is crucial for understanding potential health risks (Pollack, Mumford, Krall, Carmichael, Sjaarda, Perkins, Kannan & Schisterman, 2018).
Molybdenum Complexes and Antioxidant Activities :
- Complexes of cis-dioxomolybdenum(VI) with 4-Chloro-4'-n-propylbenzophenone have been synthesized and their antioxidant activities evaluated, contributing to the understanding of their potential therapeutic applications (Ceylan, Deniz, Kahraman & Ulkuseven, 2015).
Photocatalytic Mechanism of Phenolic Compounds :
- The photocatalytic mechanism of phenolic compounds, including 4-Chloro-4'-n-propylbenzophenone, has been elucidated, providing insights into their environmental degradation pathways (Tolosana-Moranchel, Montejano, Casas & Bahamonde, 2018).
Synthesis and Characterization for Material Science :
- 4-Chloro-4'-n-propylbenzophenone has been synthesized and characterized for applications in material science, such as in the growth of single crystals using the vertical Bridgman technique (Aravinth, Babu & Ramasamy, 2014).
Safety And Hazards
properties
IUPAC Name |
(4-chlorophenyl)-(4-propylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-10-15(17)11-9-14/h4-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQRYGTVPTHDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374064 | |
Record name | 4-Chloro-4'-n-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-n-propylbenzophenone | |
CAS RN |
64357-63-7 | |
Record name | 4-Chloro-4'-n-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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